![molecular formula C17H16N4OS2 B2548962 3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one CAS No. 878699-51-5](/img/structure/B2548962.png)
3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound. The structure of this compound suggests that it may have interesting physicochemical properties and biological activity due to the presence of the thieno[2,3-d]pyrimidin-4-one core and the benzimidazole moiety.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives typically involves the construction of the pyrimidine ring followed by the introduction of various substituents at strategic positions on the ring. For example, the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones starts from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The position of the sulfur atom within the fused ring system can significantly influence the electronic properties of the molecule, as seen in the comparison of electronic spectra between different isomers . The benzimidazole group attached to the thieno[2,3-d]pyrimidin-4-one core in the compound of interest is likely to further modulate its electronic and biological properties.
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including alkylation, aminomethylation, acylation, and cyanoethylation, to yield a range of substituted derivatives . These reactions are typically used to modify the biological activity of the compounds and to explore structure-activity relationships.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. The electronic spectra of these molecules can provide insights into their electronic structure and potential reactivity . The biological activities of these compounds, such as anti-inflammatory, CNS depressant, and antimicrobial activities, are also important aspects of their chemical properties and have been explored in various studies .
Scientific Research Applications
Synthesis and Biological Potential
- Compounds related to the specified chemical structure have been synthesized and evaluated for their insecticidal and antibacterial potential. The synthesis involved microwave irradiative cyclocondensation and showed some activity against Pseudococcidae insects and selected microorganisms (P. P. Deohate & Kalpana A. Palaspagar, 2020).
- A study synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted derivatives and compared their properties to positionally isomeric compounds and benzo isosteres, revealing differences in electronic spectra and biological activity profiles (A. Zadorozhny et al., 2010).
Antimicrobial and Antitumor Activities
- Novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety were synthesized and showed promising antimicrobial activity against Staphylococcus aureus (S. Sirakanyan et al., 2015).
- The synthesis of S-alkyl benzimidazole-thienopyrimidines demonstrated high affinity to TrmD from P. aeruginosa and showed antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain (S. Vlasov et al., 2021).
- A series of compounds were synthesized and evaluated for their in vitro activity against liver, colon, and lung cancer cell lines, with some showing higher activity than the standard drug doxorubicin (Hoda Atapour-Mashhad et al., 2017).
Synthesis Techniques and Chemical Analysis
- Studies have developed various synthetic methods and analyses for the synthesis of pyrimidine derivatives, including solid-state fluorescence properties and computational analysis for understanding the structure and properties of these compounds (Kenichirou Yokota et al., 2012).
properties
IUPAC Name |
3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-9-4-5-12-13(6-9)19-14(18-12)8-23-17-20-15-11(7-10(2)24-15)16(22)21(17)3/h4-7H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGKUZXEDIYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC3=NC4=C(C=C(S4)C)C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

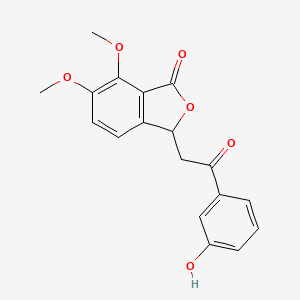
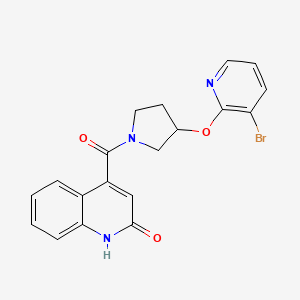
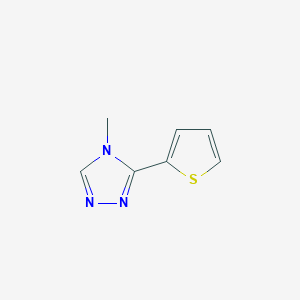
![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
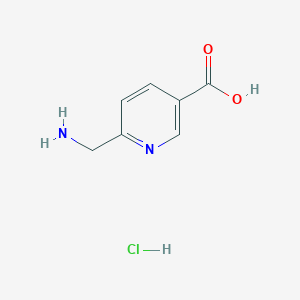

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)
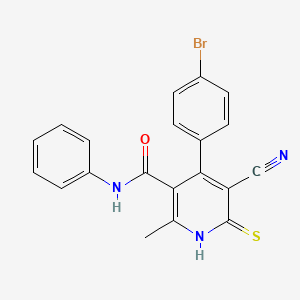
![N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2548900.png)